ortho-Phenanthroline

Beschreibung

Eigenschaften

IUPAC Name |

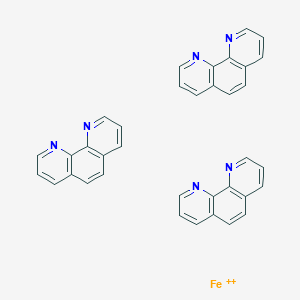

iron(2+);1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCJIZJBYZCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24FeN6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14586-54-0 (diperchlorate), 14634-91-4 (sulfate[1:1]), 14634-91-4 (ferroin sulfate salt/solvate) | |

| Record name | Ferroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00163588 | |

| Record name | Ferroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-99-7 | |

| Record name | Tris(1,10-phenanthroline)iron(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FERROIN ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Q986P32R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Skraup and Doebner-von Miller Reactions

Early synthetic routes to ortho-phenanthroline derivatives relied on classical condensation reactions, such as the Skraup and Doebner-von Miller methods. These approaches typically involved cyclization of o-phenylenediamine with ketones or aldehydes in the presence of strong acids like concentrated sulfuric or phosphoric acid. For example, the Skraup reaction employs arsenic pentoxide or arsenic acid as oxidizing agents, facilitating dehydrogenation and ring closure. However, these methods suffered from low yields (often below 30%) due to competing side reactions, such as polymerization of intermediates and incomplete cyclization. Additionally, the use of toxic reagents like arsenic compounds raised significant environmental and safety concerns, limiting their suitability for industrial-scale production.

Limitations and Challenges

Traditional methods were further hampered by harsh reaction conditions, including high temperatures (>150°C) and prolonged reaction times (up to 24 hours). The reliance on corrosive acids also complicated post-reaction work-up, requiring neutralization steps that generated large volumes of hazardous waste. Furthermore, the inability to control regioselectivity often resulted in mixtures of phenanthroline isomers, necessitating costly chromatographic separation. These limitations underscored the need for safer, more efficient synthetic strategies.

Modern One-Step Synthesis Methods

Reaction Mechanism and Optimization

A breakthrough in this compound synthesis emerged with the development of one-step methods using mixed shrinking agents. As detailed in patents WO2010127574A1 and US20120165532A1, this approach involves reacting o-phenylenediamine hydrochloride with α,β-unsaturated ketones (e.g., phenylpropenyl ketone) in a dual acidic medium comprising concentrated hydrochloric acid (HCl) and organic acids like acetic acid. The reaction proceeds via a stepwise mechanism:

-

Protonation and Activation : o-Phenylenediamine is converted to its hydrochloride salt in concentrated HCl, enhancing electrophilicity.

-

Nucleophilic Addition : The activated amine undergoes Michael addition with the ketone, forming intermediate enamine structures.

-

Cyclization and Dehydrogenation : Under reflux conditions (90–110°C), the enamine intermediates cyclize to form the phenanthroline core, with organic acids acting as proton donors to facilitate dehydrogenation.

Key optimization parameters include:

-

Temperature : A two-stage protocol (70–85°C for initial addition, 90–110°C for cyclization) maximizes yield while minimizing side reactions.

-

Acid Ratio : A 3:7 to 7:3 volumetric ratio of HCl to organic acid balances catalytic activity and solubility.

-

Solvent Selection : Ketones such as acetone or methyl ethyl ketone are added post-reaction to precipitate high-purity product, reducing losses during work-up.

Role of Mixed Shrinking Agents

The synergistic effect of HCl and organic acids (e.g., acetic acid) is critical to the success of modern methods. HCl protonates the amine, driving the addition reaction, while the organic acid acts as a phase-transfer catalyst, solubilizing hydrophobic intermediates and suppressing polymerization. This dual-acid system also mitigates the need for toxic oxidizing agents, as dehydrogenation is achieved through proton-coupled electron transfer. Compared to traditional sulfuric acid systems, this approach reduces corrosive waste and improves reaction controllability, enabling yields of 16–28% in benchmark examples.

Work-Up and Purification Techniques

Post-reaction processing involves neutralization with aqueous ammonia (pH 8–10) to precipitate the product, followed by extraction with ketone solvents. This step isolates this compound with >95% purity, as confirmed by DSC and TGA analyses. Notably, the use of acetone or 2,5-hexanedione minimizes emulsion formation, simplifying phase separation and reducing organic solvent consumption.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Methods | Modern One-Step Methods |

|---|---|---|

| Yield | 10–30% | 16–28% |

| Reaction Time | 12–24 hours | 8–16 hours |

| Temperature | 150–200°C | 70–110°C |

| Toxic Reagents | Arsenic compounds, H₂SO₄ | HCl, organic acids |

| Environmental Impact | High (hazardous waste) | Moderate (non-toxic byproducts) |

| Purity | 70–85% | >95% |

Modern methods excel in reducing environmental footprint and operational hazards, albeit with marginally lower yields. The trade-off between yield and sustainability is justified by the avoidance of arsenic-based reagents and simplified purification.

Environmental and Industrial Considerations

The shift toward HCl/organic acid systems aligns with green chemistry principles, as these reagents are less corrosive and generate recyclable waste streams. For instance, spent reaction mixtures from one-step syntheses can be neutralized to yield ammonium chloride, a benign byproduct with agricultural applications. Industrial adoption of these methods is further facilitated by scalability; patent examples describe batch sizes exceeding 1 kg, with consistent purity across runs .

Analyse Chemischer Reaktionen

Types of Reactions

Ortho-Phenanthroline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthroline-5,6-dione.

Reduction: Reduction reactions can convert it into dihydrophenanthroline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or alkylating agents under mild conditions.

Major Products

Oxidation: Phenanthroline-5,6-dione.

Reduction: Dihydrophenanthroline derivatives.

Substitution: Various substituted phenanthroline derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Metal Ion Detection

Ortho-phenanthroline is widely utilized in analytical chemistry for the detection of metal ions. The compound forms colored complexes with various metal ions, which can be quantitatively analyzed using spectrophotometry. For instance:

- Iron Detection : The this compound complex with ferrous ions (Fe²⁺) exhibits a maximum absorption peak at 510 nm, enabling the detection of trace amounts of iron in samples.

- Other Metal Ions : It is also effective for detecting copper, nickel, and cobalt ions due to similar complex formation properties .

Drug Research and Development

In pharmaceuticals, this compound serves as a crucial component in drug design:

- Ligand for Drug Molecules : It can act as a scaffold or ligand to bind various pharmacologically active groups, enhancing the biological activity of drug candidates.

- Anticancer Properties : Compounds incorporating this compound have demonstrated significant anticancer and antibacterial activities, making them promising candidates for drug development .

- Drug Delivery Systems : The compound can facilitate targeted drug delivery by forming complexes that transport therapeutic agents directly to diseased tissues or cells .

Materials Science

In materials science, this compound's coordination properties are leveraged for creating advanced materials:

- Metal-Organic Frameworks (MOFs) : Its ability to form stable complexes allows for the synthesis of MOFs with specific structural characteristics suitable for applications in gas adsorption and catalysis.

- Optoelectronic Materials : this compound is used as a ligand in the development of photonic materials, contributing to advancements in solar energy conversion technologies and photoluminescent devices .

Photochemistry

This compound plays a significant role in photochemical applications:

- Photosensitizer : Its unique optical properties make it an excellent photosensitizer in photocatalytic reactions.

- Photoluminescence Studies : The compound is utilized in research involving photoluminescence, aiding in the understanding of light-induced chemical reactions .

Case Studies

Wirkmechanismus

The mechanism of action of ortho-Phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various biochemical and chemical processes. For example, its metal complexes can interact with DNA, leading to potential antimicrobial and anticancer effects. The binding to metal ions can also enhance the photophysical properties of the complexes, making them useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Bipyridyl (Bpy)

- Structural Differences : Bipyridyl (2,2′-bipyridine) is a simpler bidentate ligand with two pyridine rings connected by a single bond, lacking the fused aromatic system of ortho-phenanthroline. This reduced rigidity results in weaker metal-binding stability compared to this compound .

- Electronic Properties : this compound’s extended π-conjugation enhances electron delocalization, leading to stronger metal-to-ligand charge transfer (MLCT) transitions. This property is critical in applications like redox sensing, where the Fe²⁺–this compound complex exhibits a sharp absorption peak at 510 nm, enabling high sensitivity .

- Applications : While bipyridyl is used in catalysis and photochemistry, this compound dominates in analytical chemistry for Fe²⁺ quantification due to its superior selectivity and stability .

Ethylenediaminetetraacetic Acid (EDTA)

- Denticity and Specificity : EDTA is a hexadentate ligand capable of binding multiple metal ions (e.g., Ca²⁺, Mg²⁺), whereas this compound is strictly bidentate and selective for Fe²⁺. This specificity minimizes interference in assays targeting iron .

- pH Sensitivity : this compound maintains Fe²⁺ chelation across pH 3.0–10.0, whereas EDTA requires alkaline conditions for optimal binding, limiting its utility in physiological or acidic environments .

- Optical Utility : The Fe²⁺–this compound complex’s strong absorbance and fluorescence quenching via inner-filtration effects (IFE) are unmatched by EDTA, enabling dual-mode (colorimetric/fluorometric) hypochlorite detection .

Substituted Phenanthrolines

- 4,7-Diamino-1,10-Phenanthrolines: Amino substitutions increase solubility and modify electronic properties but reduce Fe²⁺ chelation efficiency. For example, 4,7-diamino derivatives exhibit shifted absorption maxima and lower molar absorptivity compared to unmodified this compound .

- Pyrrolo-Phenanthrolines : Fusion of pyrrole rings alters conjugation and semiconductor properties, making these derivatives suitable for organic electronics. However, they lack the Fe²⁺ specificity critical for analytical applications .

Neocuproine (2,9-Dimethyl-1,10-Phenanthroline)

- Steric Effects : The methyl groups in neocuproine hinder metal coordination, reducing binding strength compared to this compound. This makes neocuproine less effective in Fe²⁺ detection but useful for Cu⁺ assays due to selective steric interactions .

Key Research Findings

Table 1: Comparative Properties of this compound and Analogues

Biologische Aktivität

Ortho-phenanthroline, commonly referred to as 1,10-phenanthroline, is a bidentate chelating agent known for its diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its ability to form stable complexes with various metal ions, enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features two nitrogen atoms that can coordinate with metal ions, forming complexes that exhibit enhanced biological activity. The ability of this compound to intercalate into DNA and interact with various biomolecules underlies its pharmacological potential.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound and Its Metal Complexes

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The coordination of this compound with transition metals such as copper and silver significantly enhances its antimicrobial activity. For instance, copper(II) complexes of this compound have shown improved efficacy against resistant strains of bacteria compared to the uncoordinated ligand .

Cytotoxicity Against Cancer Cells

Research indicates that this compound and its metal complexes exhibit cytotoxic effects on various cancer cell lines. Notably, studies have demonstrated that these compounds can induce apoptosis in tumor cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving human-derived cancer cell lines (Hep-G2 and HCT-8), it was found that:

- This compound : Exhibited IC50 values in the low micromolar range.

- Copper Complex : Showed enhanced cytotoxicity with IC50 values significantly lower than those of free this compound .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes.

- Metal Ion Coordination : The formation of metal complexes enhances cellular uptake and bioavailability, facilitating interaction with cellular targets.

- Reactive Oxygen Species (ROS) Generation : Metal complexes can catalyze the production of ROS, leading to oxidative stress in microbial and cancer cells .

Safety and Toxicity

In vivo studies have indicated that this compound and its metal complexes are generally well tolerated in animal models. For example, when tested in Swiss mice, these compounds did not significantly alter hepatic enzyme levels, suggesting a favorable safety profile compared to conventional chemotherapeutics like cisplatin .

Q & A

What are the fundamental chemical properties of ortho-phenanthroline that make it suitable for coordination chemistry studies?

This compound (1,10-phenanthroline) is a bidentate ligand with two nitrogen donor atoms capable of forming stable chelates with transition metals like iron(II/III). Its planar aromatic structure enhances π-π interactions, while the rigid geometry ensures steric stability in complexes. Key properties include:

- Molecular formula : C₁₂H₈N₂ (MW: 180.21 g/mol)

- Absorption maxima : 510 nm (red-colored Fe²⁺ chelate) .

- pH stability : Effective in pH 3.0–10.0, ideal for diverse experimental conditions .

This ligand’s redox activity and selectivity for Fe²⁺ over other cations (e.g., Zn²⁺, Cu²⁺) make it valuable in metalloenzyme studies and sensor design .

How can researchers design experiments to study this compound’s role in redox-mediated sensing systems?

A dual-mode fluorometric/colorimetric sensor for hypochlorite (ClO⁻) exemplifies methodological design:

Probe synthesis : Hydrothermal preparation of N,S-doped graphene quantum dots (N,S@g-CDs) .

Chelate formation : Mix Fe²⁺ (250 µM) with this compound (1,000 µM) at a 1:4 molar ratio to optimize fluorescence quenching via inner-filter effect (IFE) .

Mechanistic validation :

- Fluorescence lifetime analysis : Confirm IFE (unchanged lifetimes: 5.34 ns vs. 5.29 ns pre/post-chelation) .

- Selectivity testing : Screen interference from cations (Na⁺, Ca²⁺, etc.) and validate Fe²⁺ specificity .

Quantitative analysis : Measure ClO⁻-induced fluorescence recovery (LOD: 0.12 µM) and absorbance decrease at 510 nm .

What experimental challenges arise when using this compound in biological systems, and how can they be mitigated?

This compound inhibits DNA synthesis in mammalian cells by chelating essential metal ions (e.g., Zn²⁺ in polymerases) . Challenges include:

- Cytotoxicity : Dose-dependent effects (e.g., 50% inhibition at 10 µM in Ehrlich ascites cells) .

- Non-specific binding : Interaction with phospholipid membranes alters membrane fluidity .

Mitigation strategies : - Use lower concentrations (<5 µM) with controlled exposure times.

- Include chelator-free controls to distinguish metal-dependent effects.

- Combine with spectroscopic techniques (e.g., fluorescence anisotropy) to monitor real-time membrane interactions .

How should researchers address contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

Contradictory results often stem from:

- Experimental context : Antioxidant behavior in Fe²⁺-rich systems (via Fenton reaction inhibition) vs. pro-oxidant effects in Cu²⁺-loaded environments .

- Concentration thresholds : Pro-oxidant activity dominates at >20 µM in cellular assays .

Methodological recommendations : - Metal speciation analysis : Use ICP-MS to quantify free vs. chelated metal ions.

- Redox environment control : Buffer systems (e.g., HEPES) to stabilize pH and ionic strength.

- Dose-response curves : Establish clear concentration-effect relationships across multiple models .

What advanced techniques validate this compound’s interaction with non-metallic targets (e.g., DNA or lipids)?

Spectroscopic methods :

- Circular dichroism (CD) : Detect conformational changes in DNA upon ligand intercalation .

- FTIR/Raman spectroscopy : Identify binding modes (e.g., hydrogen bonding with lipid headgroups) .

Computational modeling :

- Molecular dynamics (MD) : Simulate membrane penetration depth and interaction energetics .

- DFT calculations : Predict redox potentials and electron-transfer pathways in chelates .

Microscopy :

- Confocal fluorescence imaging : Track cellular uptake and sublocalization using labeled derivatives .

How can this compound be integrated into novel nanomaterials for environmental sensing?

Case study : Fe²⁺-ortho-phenanthroline/N,S@g-CD nanocomposite for ClO⁻ detection in water :

| Parameter | Value/Description |

|---|---|

| Sensitivity | LOD: 0.12 µM (fluorometric) |

| Linear range | 0.5–100 µM |

| Recovery rate | 97–103% (tap water samples) |

| Interference | Tolerates 1,000x excess of common ions |

| Design considerations : |

- Optimize ligand-to-nanoparticle ratio to balance quenching efficiency and stability.

- Validate environmental matrices (e.g., pH, salinity) to ensure real-world applicability .

What criteria define a robust research question for studying this compound’s mechanistic roles?

A well-formulated question should:

- Be specific : “How does this compound modulate Fe²⁺/Fe³⁺ redox cycling in hypochlorite sensing?” vs. “What does this compound do?” .

- Incorporate variables : Independent (e.g., ligand concentration), dependent (e.g., fluorescence intensity), and controlled (e.g., pH) .

- Align with gaps : Cite prior contradictions (e.g., dual antioxidant/pro-oxidant roles) .

- Ensure feasibility : Align with available techniques (e.g., UV-vis, LC-MS) and resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.